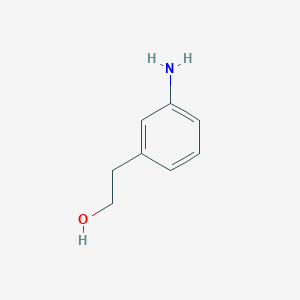

2-(3-Aminophenyl)ethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-aminophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUKLSVGSFFSLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80565763 | |

| Record name | 2-(3-Aminophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52273-77-5 | |

| Record name | 2-(3-Aminophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-aminophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Aminophenyl)ethanol (CAS: 52273-77-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Aminophenyl)ethanol, a versatile chemical intermediate with the CAS number 52273-77-5. This document details its chemical and physical properties, provides a robust synthesis protocol, and explores its applications as a building block in the synthesis of complex organic molecules, including those with potential biological activity. Safety and handling information are also included to ensure its proper use in a laboratory setting. While this guide presents a thorough review of the chemical aspects of this compound, it is important to note that, at the time of publication, there is limited publicly available information regarding its specific biological activities or its direct involvement in cellular signaling pathways.

Chemical and Physical Properties

This compound, also known as 3-aminophenethyl alcohol, is a bifunctional organic compound containing both a primary amine and a primary alcohol functional group attached to a benzene ring.[1] This unique combination of reactive sites makes it a valuable precursor in various synthetic applications.

Table 1: Physicochemical Properties of this compound [1][2][3]

| Property | Value |

| CAS Number | 52273-77-5 |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| Appearance | Dark brown to black solid |

| Melting Point | 51-53 °C |

| Boiling Point | 293 °C |

| Density | 1.124 g/cm³ |

| Flash Point | 131 °C |

| Solubility | Slightly soluble in DMSO and Methanol |

| Purity (typical) | ≥95% |

Table 2: Spectral Data Summary for this compound

| Technique | Key Data Points |

| LC-MS | Molecular ion peak [M+H]⁺ at m/z = 138.1[2] |

| ¹H NMR | Data not explicitly available for 52273-77-5. See Appendix for representative spectra of related compounds. |

| ¹³C NMR | Data not explicitly available for 52273-77-5. See Appendix for representative spectra of related compounds. |

| IR Spectroscopy | Data not explicitly available for 52273-77-5. See Appendix for representative spectra of related compounds. |

Synthesis

A common and efficient method for the synthesis of this compound is the catalytic hydrogenation of 3-nitrophenylethanol.[2]

Experimental Protocol: Synthesis of this compound [2]

-

Reactants:

-

3-Nitrophenylethanol (1 equivalent)

-

10% Palladium on carbon (Pd/C) catalyst (catalytic amount)

-

Methanol (solvent)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

To a pressure reactor, add 3-nitrophenylethanol and methanol.

-

Carefully add the 10% Pd/C catalyst.

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen to 45 psi.

-

Stir the reaction mixture at room temperature overnight.

-

Upon reaction completion, carefully vent the reactor and purge with an inert gas (e.g., nitrogen or argon).

-

Remove the catalyst by filtration through a pad of diatomaceous earth.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography if necessary.

-

-

Yield: High yields (e.g., 99%) of this compound as a white solid have been reported using this method.[2]

-

Characterization: The product can be analyzed by LCMS to confirm the presence of the molecular ion peak [M+H]⁺ at m/z = 138.1.[2]

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The 3-aminophenylethanol scaffold is a valuable starting material in medicinal chemistry due to the presence of two distinct reactive handles: the aromatic amine and the primary alcohol. These functional groups allow for the introduction of diverse substituents and the construction of more complex molecular architectures.

While specific drugs derived directly from this compound are not widely reported in publicly available literature, its utility as a building block is evident from its application in the synthesis of heterocyclic compounds like indolines and dihydrobenzofurans.[2] These ring systems are prevalent in many biologically active molecules.

The broader class of aminophenyl compounds has been explored for the development of various therapeutic agents, including:

-

Kinase Inhibitors: The amino group can be functionalized to interact with the hinge region of protein kinases, a common strategy in the design of kinase inhibitors for oncology and inflammatory diseases.

-

GPCR Ligands: The scaffold can be elaborated to generate ligands that bind to G-protein coupled receptors, a large family of drug targets.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the peer-reviewed literature detailing the intrinsic biological activity of this compound or its direct modulation of cellular signaling pathways. While the broader "ethanol" component can influence numerous pathways, these effects are general and not specific to the aminophenyl structure of this particular molecule.

Therefore, a diagram illustrating a specific signaling pathway directly modulated by this compound cannot be provided at this time due to the absence of supporting scientific evidence. Researchers are encouraged to perform initial biological screenings to elucidate the potential pharmacological profile of this compound and its derivatives.

Safety and Handling

This compound is associated with certain hazards and should be handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation. |

| Precautionary Statements | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Storage: Keep in a dark place, sealed in a dry, room-temperature environment.

-

Handling: Avoid breathing dust, vapor, mist, or gas. Use in a well-ventilated area.

Conclusion

This compound is a readily accessible and synthetically versatile chemical building block with significant potential for applications in organic synthesis and medicinal chemistry. Its dual functionality allows for the straightforward creation of diverse molecular libraries for drug discovery programs. While its own biological activity remains to be thoroughly investigated, its utility as a precursor for more complex, potentially bioactive molecules is clear. Further research into the pharmacological properties of this compound and its derivatives is warranted to fully explore its therapeutic potential.

Appendix: Representative Spectral Data of Related Compounds

Note: The chemical shifts and peak patterns in the following spectra will differ from those of this compound due to the different substitution patterns on the aromatic ring.

(Placeholder for representative ¹H NMR, ¹³C NMR, and IR spectra of a related aminophenylethanol isomer if they were available in the search results. Since they are not, this section will remain as a placeholder.)

References

2-(3-Aminophenyl)ethanol physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(3-Aminophenyl)ethanol. It includes detailed experimental protocols and data presented in a structured format to support research and development activities.

Compound Identification and Core Properties

This compound, also known as 3-aminophenethyl alcohol, is an organic compound featuring both an amino group and a hydroxyl group attached to a benzene ring via an ethyl linker. Its unique structure makes it a valuable intermediate in organic synthesis.

Key Identifiers

A logical overview of the compound's primary identifiers and structural information is presented below.

Caption: Core Identifiers and Structural Information for this compound.

Physical and Chemical Properties

The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C8H11NO | [1][2] |

| Molecular Weight | 137.18 g/mol | [1] |

| Appearance | Dark Brown to Black Solid | [3] |

| Melting Point | 51-53 °C | [1] |

| Boiling Point | 293 °C | [3] |

| Density | 1.124 g/cm³ | [1] |

| Flash Point | 131 °C | [3] |

| pKa (Predicted) | 14.91 ± 0.10 | [3] |

| Refractive Index | 1.597 | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

Experimental Protocols

This section details the methodologies for the synthesis and analysis of this compound.

Synthesis via Catalytic Hydrogenation

A common and high-yield method for synthesizing this compound is through the catalytic reduction of 3-nitrophenylethanol.

Experimental Workflow:

Caption: Workflow for the Synthesis of this compound.

Detailed Protocol:

-

Reactor Charging : To a pressure reactor, add 3-nitrophenylethanol (3.0 g, 18 mmol), methanol (100 mL), and a 10% palladium on carbon catalyst (0.1 g, 0.08 mmol).[3]

-

Hydrogenation : Subject the reaction system to 45 psi of hydrogen pressure.[3]

-

Reaction : Stir the reaction mixture at room temperature overnight.[3]

-

Catalyst Removal : Upon completion of the reaction, remove the palladium catalyst by filtering the mixture through a diatomaceous earth pad.[3]

-

Purification : Concentrate the resulting filtrate under reduced pressure to afford the target product, this compound. This process typically yields a white solid.[3]

-

Analysis : The final product can be analyzed by Liquid Chromatography-Mass Spectrometry (LCMS) to confirm its identity. The expected molecular ion peak [M+H]+ is m/z = 138.1, which corresponds to the theoretical value for C8H11NO.[3]

Purification and Analysis

-

Purification : The primary purification method described in the synthesis protocol is filtration followed by concentration under reduced pressure.[3] For higher purity, standard techniques such as recrystallization from an appropriate solvent system or silica gel column chromatography could be employed.

-

Analysis : While LCMS is used for confirmation, full characterization would typically involve Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Although specific spectral data for the 3-amino isomer is not detailed in the provided search results, data for the isomeric 2-(4-aminophenyl)ethanol shows characteristic peaks for the amino, hydroxyl, and aromatic groups which would be expected to be similar.[4][5]

Chemical Reactivity and Stability

Reactivity

The chemical reactivity of this compound is dictated by its three primary functional components: the aromatic ring, the primary amine, and the primary alcohol.

-

Amino Group : The nucleophilic primary amine can undergo reactions such as acylation, alkylation, and diazotization.

-

Hydroxyl Group : The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or undergo esterification and etherification reactions.[6] The hydroxyl group's poor leaving nature means it typically requires activation (e.g., protonation in acidic conditions) to participate in substitution reactions.[7]

-

Aromatic Ring : The benzene ring is activated towards electrophilic substitution, with the directing effects influenced by both the amino and hydroxyethyl substituents.

This compound serves as a useful precursor for synthesizing indolines and dihydrobenzofurans through iron and copper-catalyzed iodination and cyclization reactions.[3]

Stability and Storage

-

Stability : Aminophenol compounds can deteriorate when exposed to air and light, often undergoing auto-oxidation which can be accelerated at higher pH and temperatures.[8][9]

-

Storage : It is recommended to store this compound in a dark place, sealed in a dry, inert atmosphere at room temperature.[3]

Biological Activity and Applications in Drug Development

While this compound itself is primarily used as a chemical intermediate, its structural motifs are relevant in medicinal chemistry. The aminophenol scaffold is present in various bioactive molecules. For instance, the isomeric 4-aminophenol is the final intermediate in the industrial synthesis of paracetamol.[10]

Derivatives of similar structures, such as (3-aminophenyl)methanol, are used as key reagents in synthesizing inhibitors of cellular signaling pathways, including dynamin GTPase and hedgehog signaling, which are important targets in oncology research.[11] The functional groups on this compound offer versatile points for derivatization to create libraries of novel compounds for screening against various biological targets, such as anticancer and antibacterial agents.[12]

Currently, there is no direct evidence from the provided search results linking this compound to a specific signaling pathway. Its primary role in the cited literature is that of a versatile building block for more complex molecules.[3]

References

- 1. chembk.com [chembk.com]

- 2. This compound 95% | CAS: 52273-77-5 | AChemBlock [achemblock.com]

- 3. This compound | 52273-77-5 [chemicalbook.com]

- 4. 2-(4-Aminophenyl)ethanol(104-10-9) 1H NMR [m.chemicalbook.com]

- 5. 2-(4-Aminophenyl)ethanol(104-10-9) IR Spectrum [m.chemicalbook.com]

- 6. Alcohol Reactivity [www2.chemistry.msu.edu]

- 7. pearson.com [pearson.com]

- 8. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 11. nbinno.com [nbinno.com]

- 12. benchchem.com [benchchem.com]

Spectral Analysis of 3-Aminophenethyl Alcohol: A Technical Guide

An In-depth Examination of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-aminophenethyl alcohol, more systematically named 1-(3-aminophenyl)ethanol. This compound is of interest to researchers in medicinal chemistry and drug development due to its structural motifs. This document presents its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a clear, tabulated format, accompanied by detailed experimental protocols and a workflow visualization to facilitate understanding and replication.

Quantitative Spectral Data

The following tables summarize the key spectral data obtained for 1-(3-aminophenyl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of 1-(3-aminophenyl)ethanol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Proposed Assignment |

| 7.10 - 7.25 | m | 1H | - | Ar-H |

| 6.60 - 6.80 | m | 3H | - | Ar-H |

| 4.75 | q | 1H | 6.4 | -CH(OH)- |

| 3.65 (broad s) | s | 2H | - | -NH₂ |

| 2.50 (broad s) | s | 1H | - | -OH |

| 1.35 | d | 3H | 6.4 | -CH₃ |

Table 2: ¹³C NMR Spectral Data of 1-(3-aminophenyl)ethanol

| Chemical Shift (δ) ppm | Proposed Assignment |

| 146.5 | Ar-C (C-NH₂) |

| 145.8 | Ar-C (C-CH(OH)) |

| 129.2 | Ar-CH |

| 117.5 | Ar-CH |

| 115.1 | Ar-CH |

| 113.8 | Ar-CH |

| 70.4 | -CH(OH)- |

| 25.1 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands of 1-(3-aminophenyl)ethanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3200 | Strong, Broad | O-H stretch (alcohol), N-H stretch (amine) |

| 3030 | Medium | Aromatic C-H stretch |

| 2970 - 2850 | Medium | Aliphatic C-H stretch |

| 1600, 1580, 1490 | Medium-Strong | Aromatic C=C bending |

| 1450 | Medium | CH₃ bending |

| 1370 | Medium | C-O-H bending |

| 1260 - 1050 | Strong | C-O stretch |

| 880 - 780 | Strong | Aromatic C-H out-of-plane bending (meta-substitution) |

Mass Spectrometry (MS)

Table 4: GC-MS Fragmentation Data of 1-(3-aminophenyl)ethanol [1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |

| 137 | Moderate | [M]⁺ (Molecular Ion) |

| 122 | High | [M - CH₃]⁺ |

| 94 | Base Peak | [M - CH₃ - CO]⁺ or rearrangement product |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses. While specific instrument parameters for the cited data may vary, these protocols represent standard practices for the analysis of aromatic alcohols and amines.

NMR Spectroscopy

A solution of 1-(3-aminophenyl)ethanol (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. ¹H NMR data is typically acquired with 16-32 scans, while ¹³C NMR requires a greater number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

IR Spectroscopy

Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount of 1-(3-aminophenyl)ethanol is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is employed for the mass analysis. A dilute solution of the sample in a suitable solvent (e.g., methanol or dichloromethane) is injected into the GC. The compound is separated on a capillary column (e.g., a non-polar or medium-polarity column) with helium as the carrier gas. The GC oven temperature is programmed to ramp from a low initial temperature (e.g., 60°C) to a final temperature (e.g., 250°C) to ensure proper separation and elution. The eluted compound then enters the mass spectrometer, where it is ionized (typically by electron impact at 70 eV) and the resulting fragments are separated based on their mass-to-charge ratio.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectral characterization of 3-aminophenethyl alcohol.

Caption: Workflow for the spectral characterization of 3-aminophenethyl alcohol.

References

An In-depth Technical Guide to the Solubility of 2-(3-Aminophenyl)ethanol in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2-(3-Aminophenyl)ethanol, a crucial aspect for its application in research, synthesis, and pharmaceutical development. Understanding the solubility of this compound in various common laboratory solvents is fundamental for designing experimental procedures, developing formulations, and ensuring reproducible results. This document outlines the available solubility data, presents a comprehensive experimental protocol for determining solubility, and provides a visual workflow to guide laboratory practice.

I. Solubility Data of this compound

Currently, publicly available quantitative solubility data for this compound is limited. The following table summarizes the qualitative information found in the literature and provides a template for recording experimentally determined quantitative values.

Table 1: Solubility of this compound

| Solvent | Chemical Formula | Qualitative Solubility | Quantitative Solubility (g/L at 25°C) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Slightly Soluble[1] | Data to be determined |

| Methanol | CH₃OH | Slightly Soluble[1] | Data to be determined |

| Water | H₂O | Data to be determined | Data to be determined |

| Ethanol | C₂H₅OH | Data to be determined | Data to be determined |

| Acetone | C₃H₆O | Data to be determined | Data to be determined |

| Ethyl Acetate | C₄H₈O₂ | Data to be determined | Data to be determined |

| Dichloromethane | CH₂Cl₂ | Data to be determined | Data to be determined |

| Chloroform | CHCl₃ | Data to be determined | Data to be determined |

| Dimethylformamide (DMF) | C₃H₇NO | Data to be determined | Data to be determined |

Note: The term "slightly soluble" is a qualitative description and is not standardized. Quantitative determination is essential for precise applications.

II. Experimental Protocol for Determining Solubility

The following is a standard protocol for the quantitative determination of the solubility of a solid organic compound, such as this compound, in a given solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (high purity)

-

Analytical balance

-

Vials or test tubes with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved solid particles.

-

-

Dilution of the Saturated Solution:

-

Accurately pipette a known volume of the filtered saturated solution into a volumetric flask.

-

Dilute the sample with the same solvent to a concentration that falls within the linear range of the analytical method to be used (e.g., HPLC, UV-Vis).

-

-

Quantification:

-

Analyze the diluted sample using a calibrated analytical instrument.

-

For HPLC: Compare the peak area of the sample to a standard curve prepared from known concentrations of this compound.

-

For UV-Vis: Measure the absorbance at the wavelength of maximum absorbance (λmax) and use a standard curve to determine the concentration.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in the specific solvent at the tested temperature.

-

-

Data Reporting:

-

Express the solubility in standard units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

-

Record the temperature at which the solubility was determined.

-

III. Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of a solid compound.

References

An In-depth Technical Guide to 2-(3-Aminophenyl)ethanol: Molecular Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Aminophenyl)ethanol is a chemical compound with the molecular formula C₈H₁₁NO. While it serves as a useful building block in organic synthesis, publicly available data on its specific stereochemical properties and biological activities, particularly its involvement in signaling pathways, is notably scarce. This technical guide synthesizes the available information on its molecular structure, provides a known synthetic route, and addresses the current gaps in knowledge regarding its stereochemistry and biological significance. The persistent confusion with the structurally related but distinct compound, 2-[(3-Aminophenyl)sulfonyl]ethanol, is also clarified.

Molecular Structure and Properties

This compound, also known as 3-aminophenethyl alcohol, possesses a benzene ring substituted with an amino group and a 2-hydroxyethyl group at the meta position.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁NO | [1][2] |

| Molecular Weight | 137.18 g/mol | [1][2] |

| CAS Number | 52273-77-5 | [3] |

| Melting Point | 51-53 °C | [2] |

| Appearance | White solid | [3] |

| Molecular Ion Peak [M+H]⁺ | m/z = 138.1 | [3] |

Spectroscopic Data

Stereochemistry

A thorough review of the scientific literature reveals no evidence of inherent chirality in the this compound molecule. The structure does not contain any asymmetric carbon atoms (chiral centers). Consequently, it is an achiral molecule and does not exhibit stereoisomerism in the form of enantiomers or diastereomers.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the reduction of its nitro precursor, 3-nitrophenylethanol.[3]

Experimental Protocol: Reduction of 3-Nitrophenylethanol

Materials:

-

3-Nitrophenylethanol

-

Methanol

-

10% Palladium on Carbon (Pd/C) catalyst

-

Hydrogen gas

-

Pressure reactor

-

Diatomaceous earth

Procedure:

-

To a pressure reactor, add 3-nitrophenylethanol (e.g., 3.0 g, 18 mmol), methanol (e.g., 100 mL), and 10% palladium on carbon catalyst (e.g., 0.1 g).[3]

-

Seal the reactor and subject the system to hydrogen gas at a pressure of 45 psi.[3]

-

Stir the reaction mixture at room temperature overnight.[3]

-

Upon completion of the reaction (which can be monitored by techniques such as TLC or LC-MS), carefully vent the reactor.

-

Remove the catalyst by filtration through a pad of diatomaceous earth.[3]

-

Concentrate the filtrate under reduced pressure to yield the target product, this compound.[3]

This protocol has been reported to yield the product in high purity (e.g., 99% yield).[3]

Caption: Synthetic pathway for this compound.

Biological Activity and Signaling Pathways

Extensive searches of scientific databases and literature have not identified any specific biological activities or involvement in signaling pathways for this compound. The compound is primarily cited as a synthetic intermediate.[3] For instance, it is a precursor for the synthesis of indolines and dihydrobenzofurans.[3]

It is crucial to distinguish this compound from the similarly named compound 2-[(3-Aminophenyl)sulfonyl]ethanol . The latter is a known intermediate in the synthesis of reactive dyes and some of its derivatives have been investigated for potential pharmaceutical properties, including anti-inflammatory and antioxidant effects.[4][5][6] However, this is a distinct chemical entity with a different molecular structure and properties.

The lack of data on the biological role of this compound means that, at present, no signaling pathways or biological workflows involving this specific molecule can be described or visualized. Research into the biological effects of this compound and its derivatives could be a potential area for future investigation.

Conclusion

This compound is a well-defined organic molecule with established synthetic routes. Its primary utility appears to be as a precursor in the synthesis of other heterocyclic compounds. However, there is a significant lack of publicly available information regarding its stereochemistry and, most notably, its biological activity. The molecule is achiral and therefore does not have stereoisomers. Future research is required to explore any potential pharmacological or biological roles of this compound and its derivatives to expand its application beyond its current use as a synthetic intermediate. For professionals in drug development, while this molecule can serve as a starting scaffold, its direct biological effects remain uncharacterized.

References

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 52273-77-5 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. Synthesis and Characterization of 2-[(3-Aminophenyl)sulfonyl] ethanol Hydrogen Sulfate [cjcu.jlu.edu.cn]

- 6. 2-((3-Aminophényl)sulfonyl)éthanol — Wikipédia [fr.wikipedia.org]

Potential Research Applications of 3-(2-Hydroxyethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Hydroxyethyl)aniline, a versatile bifunctional aromatic compound, is emerging as a significant building block in various scientific and industrial research domains. Its unique structure, incorporating both a nucleophilic amino group and a reactive hydroxyl group on a phenyl ring, allows for a wide range of chemical modifications, making it a valuable precursor for the synthesis of a diverse array of molecules. This technical guide provides an in-depth overview of the core research applications of 3-(2-Hydroxyethyl)aniline, with a focus on its potential in drug discovery, materials science, and chemical synthesis. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its use in the laboratory.

Physicochemical Properties and Synthesis

3-(2-Hydroxyethyl)aniline is a clear to pale yellow liquid with the chemical formula C₈H₁₁NO. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 137.18 g/mol | |

| CAS Number | 122-98-5 | |

| Boiling Point | 285-287 °C | |

| Melting Point | 9-11 °C | |

| Density | 1.107 g/cm³ | |

| Solubility | Soluble in water and organic solvents. | |

| Appearance | Clear to pale yellow liquid |

A common synthetic route to 3-(2-Hydroxyethyl)aniline involves the reaction of 3-aminophenol with 2-chloroethanol.

Research Applications

The unique chemical structure of 3-(2-Hydroxyethyl)aniline makes it a valuable precursor in several areas of research and development.

Drug Discovery and Development

The aniline scaffold is a well-established pharmacophore in medicinal chemistry, and derivatives of 3-(2-Hydroxyethyl)aniline are being explored for their therapeutic potential, particularly in oncology.

Derivatives of anilines, such as quinolines and benzothiazoles, have shown promise as potent anticancer agents. The general synthetic strategies for these compounds can be adapted to utilize 3-(2-Hydroxyethyl)aniline as a starting material, introducing a hydroxyethyl moiety that can potentially improve solubility and provide an additional point for pharmacophore modification.

-

Quinoline Derivatives: Aniline derivatives are key starting materials in several named reactions for quinoline synthesis, including the Doebner-von Miller and Skraup-Doebner-von Miller reactions. Quinoline-based compounds have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of tyrosine kinases.

-

Benzothiazole Derivatives: The synthesis of benzothiazole aniline (BTA) derivatives, which have demonstrated selective antitumor properties, often starts from substituted anilines. These compounds can induce apoptosis in cancer cells.

Logical Relationship for Anticancer Drug Development:

Reactivity of the Aromatic Amine in 2-(3-Aminophenyl)ethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Aminophenyl)ethanol, a bifunctional organic molecule, presents a fascinating case study in aromatic amine reactivity. Possessing both a nucleophilic amino group and a primary alcohol, its chemical behavior is dictated by the interplay of these functionalities and their influence on the aromatic ring. This technical guide provides a comprehensive overview of the reactivity of the aromatic amine in this compound, focusing on its nucleophilic and basic properties, and its participation in key synthetic transformations. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, providing both theoretical understanding and practical experimental guidance.

Physicochemical Properties and Reactivity Overview

The reactivity of the aromatic amine in this compound is fundamentally governed by the electronic properties of the aniline moiety. The lone pair of electrons on the nitrogen atom is partially delocalized into the π-system of the benzene ring, which has several important consequences.

Basicity: Aromatic amines are significantly less basic than their aliphatic counterparts. This is due to the resonance delocalization of the nitrogen's lone pair, which reduces its availability for protonation. The predicted pKa of the conjugate acid of this compound is approximately 4.6, similar to that of aniline, highlighting its weakly basic nature.

Nucleophilicity: The delocalization of the lone pair also reduces the nucleophilicity of the amino group compared to aliphatic amines. However, it remains sufficiently nucleophilic to react with a variety of electrophiles.

Aromatic Ring Activation: The amino group is a strong activating group for electrophilic aromatic substitution. It donates electron density to the benzene ring, particularly at the ortho and para positions, making the ring more susceptible to attack by electrophiles. In the case of this compound, the amino group is at the meta position relative to the ethanol substituent. The primary sites for electrophilic attack will be the positions ortho and para to the amino group (positions 2, 4, and 6).

Quantitative Reactivity Data

While specific kinetic data for many reactions of this compound are not extensively reported in the literature, the following table summarizes key quantitative data that has been found or can be predicted based on analogous structures.

| Property | Value | Citation(s) |

| pKa (predicted) | 14.91 (for the alcohol proton) | [1] |

| Synthesis Yield | 99% (from 3-nitrophenylethanol) | [2] |

Key Reactions of the Aromatic Amine

The aromatic amine of this compound undergoes a variety of characteristic reactions, making it a versatile building block in organic synthesis.

Acylation

The amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functional moieties.

Experimental Protocol: N-Acetylation of this compound

-

Dissolution: Dissolve this compound (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL) or a solvent-free system.

-

Addition of Acylating Agent: Add acetic anhydride (1.5 mmol) to the solution.

-

Reaction Conditions: Stir the mixture at room temperature or gently heat to 60-85°C. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture can be quenched with water. If a solvent was used, the organic layer is separated, washed with a mild base (e.g., saturated sodium bicarbonate solution), and dried over an anhydrous salt (e.g., Na₂SO₄).

-

Purification: The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography to yield N-(3-(2-hydroxyethyl)phenyl)acetamide.

Diazotization and Sandmeyer Reaction

Primary aromatic amines can be converted to diazonium salts upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). These diazonium salts are highly versatile intermediates that can be transformed into a wide range of functional groups through Sandmeyer or related reactions.[2][3] This provides a powerful method for introducing halides, cyano groups, and other functionalities onto the aromatic ring.

Experimental Protocol: Diazotization and Sandmeyer Bromination

-

Diazotization:

-

Dissolve this compound (1.0 mmol) in an aqueous solution of a strong acid (e.g., HBr, 3 mL).

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 mmol) in water, keeping the temperature below 5°C. Stir for 15-30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 mmol) in HBr.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until nitrogen evolution ceases.

-

-

Work-up and Purification:

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, then dry over an anhydrous salt.

-

Purify the product by column chromatography to obtain 2-(3-bromophenyl)ethanol. Yields for similar reactions are often in the range of 50-80%.[4]

-

Electrophilic Aromatic Substitution

As an activated ring system, the aromatic nucleus of this compound is susceptible to electrophilic substitution at the positions ortho and para to the amino group.

Direct halogenation with reagents like bromine water can lead to poly-substitution due to the high activation by the amino group. For mono-halogenation, it is often necessary to first protect the amino group by acylation to moderate its activating effect.

Experimental Protocol: Bromination of N-acetylated this compound

-

Protection: Acetylate the amino group of this compound as described in the acylation protocol.

-

Bromination:

-

Dissolve the resulting N-(3-(2-hydroxyethyl)phenyl)acetamide in a suitable solvent like acetic acid.

-

Slowly add a solution of bromine in acetic acid at room temperature.

-

Monitor the reaction by TLC.

-

-

Deprotection:

-

After the bromination is complete, the acetyl group can be removed by acidic or basic hydrolysis to yield the brominated aminophenyl)ethanol derivative.

-

-

Work-up and Purification: Neutralize the reaction mixture, extract the product, and purify by chromatography.

Direct nitration of anilines with strong acids can be problematic due to oxidation and the formation of the anilinium ion, which is a meta-director. Therefore, protection of the amino group is typically required to achieve regioselective nitration at the ortho/para positions.

Experimental Protocol: Nitration of N-acetylated this compound

-

Protection: Acetylate the amino group as previously described.

-

Nitration:

-

Slowly add the N-acetylated compound to a cold (0-5°C) mixture of concentrated nitric acid and sulfuric acid.

-

Maintain the low temperature and stir for a designated period.

-

-

Work-up: Pour the reaction mixture onto ice and collect the precipitated product by filtration.

-

Deprotection and Purification: The nitro-substituted product can be deprotected and purified by recrystallization or chromatography. The nitration is expected to occur primarily at the positions ortho and para to the amino group.

Visualizing Reaction Pathways and Workflows

To provide a clearer understanding of the synthetic transformations and logical relationships discussed, the following diagrams have been generated using Graphviz.

Applications in Drug Development and Materials Science

The dual functionality of this compound makes it a valuable scaffold in medicinal chemistry and materials science. The aromatic amine can be readily modified to introduce pharmacophores or linking groups, while the hydroxyl group provides a handle for further derivatization, such as esterification or etherification. Its derivatives have been explored as intermediates in the synthesis of bioactive molecules, including potential kinase inhibitors and other therapeutic agents.[1] In the field of materials science, this compound and its derivatives are utilized in the synthesis of reactive dyes and other functional organic materials. The ability to precisely tune the electronic and steric properties of the molecule through reactions at the amino group is key to these applications.

Conclusion

This compound is a versatile chemical intermediate whose reactivity is dominated by its aromatic amino group. Understanding the principles of its basicity, nucleophilicity, and its role in activating the aromatic ring is crucial for its effective utilization in synthesis. This guide has provided an overview of these properties, along with practical experimental protocols and visual representations of key reaction pathways. For researchers and professionals in drug development and chemical synthesis, this compound offers a robust platform for the construction of complex molecular architectures and the development of novel functional materials and therapeutic agents.

References

An In-depth Technical Guide to the Reactivity of the Primary Alcohol in 2-(3-Aminophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the primary alcohol in 2-(3-aminophenyl)ethanol, a versatile bifunctional molecule. Understanding the chemical behavior of the hydroxyl group is crucial for its application as a building block in the synthesis of pharmaceuticals and other complex organic molecules. This document details key reactions, including oxidation, esterification, etherification, and conversion to sulfonate esters, supported by experimental data and protocols.

Core Reactivity of the Primary Alcohol

The primary alcohol of this compound exhibits typical reactivity, serving as a nucleophile and undergoing oxidation. However, the presence of the 3-amino group introduces considerations of chemoselectivity. The amino group, being more nucleophilic than the hydroxyl group, will preferentially react with electrophiles under many conditions. Therefore, protection of the amino group is often a prerequisite for selective reactions at the alcohol.

Key Reactions and Experimental Protocols

Oxidation to 2-(3-Aminophenyl)acetaldehyde

The primary alcohol can be oxidized to the corresponding aldehyde, 2-(3-aminophenyl)acetaldehyde. This transformation is a key step in the synthesis of various heterocyclic compounds and other functionalized molecules. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid and to avoid side reactions involving the amino group.

Experimental Protocol: Swern Oxidation

A common method for this conversion is the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, such as oxalyl chloride, followed by quenching with a hindered base like triethylamine.

-

Reaction: In a flask maintained at -78 °C under an inert atmosphere, a solution of oxalyl chloride (1.1 equivalents) in anhydrous dichloromethane (DCM) is prepared. To this, a solution of DMSO (2.2 equivalents) in DCM is added dropwise. After stirring for 15 minutes, a solution of this compound (1.0 equivalent) in DCM is added slowly. The reaction is stirred for 30 minutes, followed by the addition of triethylamine (5.0 equivalents). The mixture is then allowed to warm to room temperature.

-

Work-up: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude aldehyde.

-

Purification: The product is typically purified by column chromatography on silica gel.

| Oxidizing Agent System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| DMSO, (COCl)₂, Et₃N | DCM | -78 to rt | 2 | Typically >85 |

| PCC | DCM | rt | 2-4 | Moderate to high |

| DMP | DCM | rt | 1-3 | High |

Table 1: Comparison of common oxidation methods for primary alcohols.

Esterification to 2-(3-Aminophenyl)ethyl Esters

Esterification of the primary alcohol can be achieved through reaction with various acylating agents such as acid chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions. Given the higher nucleophilicity of the amino group, it must be protected prior to esterification to ensure chemoselectivity. A common protecting group for the amine is the acetyl group, introduced by reaction with acetic anhydride.

Experimental Protocol: N-Acetylation followed by O-Esterification

Step 1: N-Acetylation To a solution of this compound (1.0 equivalent) in a suitable solvent like ethyl acetate, acetic anhydride (1.1 equivalents) is added dropwise at room temperature. The reaction is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC). The reaction mixture is then washed with a saturated solution of sodium bicarbonate and brine. The organic layer is dried and concentrated to yield N-(3-(2-hydroxyethyl)phenyl)acetamide.[1]

Step 2: O-Esterification with an Acyl Chloride The N-acetylated product (1.0 equivalent) is dissolved in a dry, non-protic solvent such as dichloromethane or THF containing a base like triethylamine or pyridine (1.5 equivalents). The solution is cooled to 0 °C, and the desired acyl chloride (1.2 equivalents) is added dropwise. The reaction is stirred at 0 °C and then allowed to warm to room temperature. Upon completion, the reaction is worked up by washing with water and brine, followed by drying and concentration of the organic layer. The final ester product is purified by chromatography or recrystallization.

| Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |

| Acyl Chloride | Pyridine or Et₃N | DCM | 0 to rt | High |

| Acid Anhydride | DMAP (cat.) | DCM | rt | High |

| Carboxylic Acid | DCC, DMAP (cat.) | DCM | rt | Moderate to High |

Table 2: Common conditions for the O-esterification of N-protected this compound.

Etherification to 2-(3-Aminophenyl)ethyl Ethers

The synthesis of ethers from the primary alcohol of this compound can be accomplished via the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Similar to esterification, prior protection of the amino group is necessary to prevent N-alkylation.

Experimental Protocol: Williamson Ether Synthesis

Step 1: N-Protection (e.g., Boc protection) To a solution of this compound (1.0 equivalent) in a solvent like THF or dioxane, di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a base such as triethylamine (1.2 equivalents) are added. The mixture is stirred at room temperature until the starting material is consumed. The solvent is then removed under reduced pressure, and the residue is taken up in a suitable organic solvent and washed with water and brine. Drying and concentration yield the N-Boc protected intermediate.

Step 2: Ether Formation The N-protected alcohol (1.0 equivalent) is dissolved in a dry aprotic solvent like THF or DMF. A strong base such as sodium hydride (NaH, 1.1 equivalents) is added portion-wise at 0 °C to form the alkoxide. After hydrogen evolution ceases, the alkyl halide (1.2 equivalents) is added, and the reaction mixture is stirred at room temperature or heated to drive the reaction to completion. The reaction is then carefully quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude ether is purified by column chromatography.

| Base | Alkylating Agent | Solvent | Temperature (°C) | Yield (%) |

| NaH | Primary Alkyl Halide | THF or DMF | 0 to rt/heat | Good to High |

| K₂CO₃ | Primary Alkyl Halide | Acetone or CH₃CN | Reflux | Moderate to Good |

Table 3: General conditions for the Williamson ether synthesis.

Conversion to 2-(3-Aminophenyl)ethyl Tosylate

To enhance the leaving group ability of the hydroxyl group for subsequent nucleophilic substitution reactions, it can be converted to a sulfonate ester, such as a tosylate. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. Again, chemoselectivity is a key consideration, and the amino group should be protected.

Experimental Protocol: Tosylation

Step 1: N-Protection (as described previously)

Step 2: O-Tosylation The N-protected this compound (1.0 equivalent) is dissolved in anhydrous DCM or pyridine. The solution is cooled to 0 °C, and p-toluenesulfonyl chloride (1.2-1.5 equivalents) is added portion-wise. If DCM is used as the solvent, a base such as triethylamine or pyridine (1.5 equivalents) is also added. The reaction is stirred at 0 °C for a few hours and then allowed to warm to room temperature overnight. The reaction is monitored by TLC. After completion, the reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed sequentially with dilute HCl (if a tertiary amine base was used), saturated sodium bicarbonate solution, and brine. After drying and concentration, the crude tosylate can be purified by recrystallization or column chromatography.[2][3]

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Pyridine | Pyridine | 0 to rt | 12-24 | High |

| Triethylamine | DCM | 0 to rt | 4-16 | Good to High |

Table 4: Typical conditions for the tosylation of alcohols.

Influence of the 3-Aminophenyl Group

The 3-aminophenyl group exerts a significant electronic influence on the reactivity of the primary alcohol. The amino group is an electron-donating group, which can increase the electron density on the aromatic ring and, to a lesser extent, at the benzylic position through resonance and inductive effects. This can have several consequences:

-

Nucleophilicity of the Alcohol: The electron-donating nature of the amino group can slightly enhance the nucleophilicity of the alcohol's oxygen atom, although this effect is generally modest.

-

Stability of Intermediates: In reactions that proceed through carbocationic intermediates at the benzylic carbon (though less likely for a primary alcohol unless rearrangement occurs), the electron-donating amino group would have a stabilizing effect.

-

Chemoselectivity: As mentioned, the primary challenge is the higher nucleophilicity of the amino group itself, which will typically outcompete the alcohol in reactions with electrophiles. This necessitates the use of protecting group strategies for selective alcohol functionalization.

Intramolecular Reactions

The bifunctional nature of this compound allows for the possibility of intramolecular cyclization reactions, leading to the formation of heterocyclic structures. For instance, after conversion of the alcohol to a good leaving group (e.g., a tosylate), intramolecular nucleophilic attack by the amino group can lead to the formation of a tetrahydroisoquinoline ring system, a common scaffold in natural products and pharmaceuticals. The feasibility and outcome of such cyclizations depend on the specific reaction conditions and the nature of any substituents on the amino group.

Conclusion

The primary alcohol in this compound is a versatile functional group that can undergo a range of important chemical transformations. While its reactivity is typical for a primary alcohol, the presence of the 3-amino group necessitates careful consideration of chemoselectivity, often requiring a protection-deprotection strategy to achieve desired outcomes. By understanding the principles outlined in this guide, researchers can effectively utilize this compound as a valuable building block in the synthesis of complex molecular targets.

References

An In-depth Technical Review of the Material Safety Data Sheet for 2-(3-Aminophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the Material Safety Data Sheet (MSDS) for 2-(3-Aminophenyl)ethanol (CAS No. 52273-77-5). The information has been compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on clear data presentation and visualization of key safety information.

Section 1: Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C8H11NO.[1][2] It is also known by its synonym, m-aminophenethyl alcohol. This compound is a useful intermediate in the synthesis of various organic molecules, including indolines and dihydrobenzofurans.[2] The following table summarizes its key physical and chemical properties.

| Property | Value | Source |

| CAS Number | 52273-77-5 | [1][2] |

| Molecular Formula | C8H11NO | [1][2] |

| Molecular Weight | 137.18 g/mol | [3] |

| Appearance | Solid or Semi-solid or liquid | [1] |

| Purity | 97% | [1] |

Section 2: Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are related to skin, eye, and respiratory irritation.

GHS Classification:

| Hazard Class | Category |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2A |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 |

The following diagram illustrates the GHS hazard identification for this compound.

Caption: GHS Hazard Classification for this compound.

Section 3: Precautionary Measures and Personal Protective Equipment (PPE)

The safe handling of this compound requires adherence to specific precautionary measures and the use of appropriate personal protective equipment. These measures are designed to minimize exposure and prevent adverse health effects.

Precautionary Statements:

| Type | Statement Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4] |

| P264 | Wash face, hands and any exposed skin thoroughly after handling.[3][4] | |

| P271 | Use only outdoors or in a well-ventilated area.[3][4] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][4] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[3][4] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] | |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell.[3] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[3] | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[3] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[3] |

| P405 | Store locked up.[3] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[3] |

The following workflow outlines the recommended personal protective equipment when handling this compound.

Caption: Recommended Personal Protective Equipment (PPE) Workflow.

Section 4: First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately.

| Exposure Route | First Aid Measures |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3] |

| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3][4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. |

Section 5: Storage and Handling

Proper storage and handling are crucial to maintain the stability of this compound and to ensure the safety of laboratory personnel.

Storage Conditions:

-

Keep in a dark place.[1]

-

Keep the container tightly closed in a dry and well-ventilated place.[3]

-

Store at room temperature.[1]

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[4]

-

Avoid ingestion and inhalation.[4]

-

Avoid formation of dust and aerosols.

-

Use only in a well-ventilated area.[4]

Section 6: Experimental Protocols

Detailed experimental protocols for toxicological and safety studies are not typically included in standard Material Safety Data Sheets. For specific experimental methodologies, researchers should consult relevant toxicological databases and scientific literature. The information provided in the SDS is intended for hazard identification and safe handling guidance.

Disclaimer: This document is intended as a technical guide and summary of available MSDS information for this compound. It is not a substitute for the official Safety Data Sheet provided by the manufacturer. Always refer to the original SDS for the most complete and up-to-date information before handling this chemical.

References

A Technical Guide to High-Purity 2-(3-Aminophenyl)ethanol for Research Applications

This guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the procurement and application of high-purity 2-(3-Aminophenyl)ethanol (CAS No. 52273-77-5). This aniline derivative is a valuable building block in organic synthesis, particularly for the development of novel therapeutics and functional materials.

Core Compound Properties

This compound, also known as 3-aminophenethyl alcohol or 3-(2-hydroxyethyl)aniline, possesses a bifunctional structure with a primary aromatic amine and a primary alcohol. This unique combination allows for versatile chemical modifications, making it a key intermediate in the synthesis of more complex molecules, including indolines and dihydrobenzofurans.[1]

| Property | Value |

| CAS Number | 52273-77-5[2][3] |

| Molecular Formula | C₈H₁₁NO[2][3] |

| Molecular Weight | 137.18 g/mol |

| Appearance | Typically a white solid[1] |

| Melting Point | 51-53 °C |

| Boiling Point | Not available |

| Density | 1.124 g/cm³[4] |

High-Purity Suppliers for Research

The quality and purity of starting materials are critical for the reproducibility and success of research and development projects. Several chemical suppliers offer this compound in various purities and quantities suitable for laboratory and preclinical studies.

| Supplier | Product Name/Code | Purity | Quantity Options | Notes |

| Toronto Research Chemicals (TRC) | This compound (TRCA615645) | Not specified, sold as a research chemical | 100 mg, 250 mg[2][3] | Provides high-purity organic molecules and analytical standards. |

| Sigma-Aldrich | This compound | Not specified | Varies by sub-vendor | Distributes from various manufacturers like Aladdin Scientific and Ambeed, Inc. |

| Career Henan Chemical Co. | This compound | ≥98% | Gram scale and up | Price listed as per gram.[1] |

| ChemScene | (S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethanol (CS-0343375) | ≥95% | Not specified | A derivative, indicating capability in related chemistries.[5] |

Note: Researchers should always request a certificate of analysis (CoA) from the supplier to confirm the purity and impurity profile of the specific lot being purchased.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the catalytic reduction of 2-(3-nitrophenyl)ethanol.[1]

Materials:

-

2-(3-Nitrophenyl)ethanol

-

Methanol (MeOH)

-

10% Palladium on Carbon (Pd/C) catalyst

-

Hydrogen (H₂) gas

-

Diatomaceous earth (Celite)

-

Pressure reactor

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a pressure reactor, dissolve 2-(3-nitrophenyl)ethanol (e.g., 3.0 g, 18 mmol) in methanol (100 mL).

-

Carefully add the 10% Pd/C catalyst (e.g., 0.1 g) to the solution.

-

Seal the reactor and purge it with hydrogen gas.

-

Pressurize the reactor with hydrogen to 45 psi.

-

Stir the reaction mixture at room temperature overnight.

-

Upon reaction completion, carefully vent the reactor and purge with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a solid.[1]

-

The product identity can be confirmed by analytical methods such as Liquid Chromatography-Mass Spectrometry (LCMS), looking for the expected molecular ion peak ([M+H]⁺ m/z = 138.1).[1]

Application in Drug Discovery and Development

This compound is a versatile starting material for the synthesis of various heterocyclic compounds and other complex molecules with potential biological activity. Its primary amine can be readily acylated, alkylated, or used in cyclization reactions, while the hydroxyl group can be esterified, etherified, or oxidized.

The following diagram illustrates a generalized workflow for the utilization of this compound in a drug discovery context.

References

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Hydrogenation of Nitrophenylethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the palladium-catalyzed hydrogenation of nitrophenylethanol to aminophenylethanol, a critical transformation in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocols and data herein are compiled to ensure a safe, efficient, and reproducible execution of this synthetic step.

Introduction

The reduction of nitroaromatic compounds to their corresponding anilines is a fundamental reaction in organic synthesis. Among the various available methods, catalytic hydrogenation using palladium on carbon (Pd/C) is a widely adopted and robust technique.[1] This preference stems from its high efficiency, excellent chemoselectivity, and the heterogeneous nature of the catalyst, which simplifies its removal from the reaction mixture post-completion.[1] This application note offers a comprehensive protocol for the hydrogenation of nitrophenylethanol, a common precursor in medicinal chemistry.

Data Presentation: A Comparative Overview of Reaction Conditions

The efficiency of the palladium-catalyzed hydrogenation of nitroaromatics is influenced by several factors, including the choice of solvent, hydrogen source, temperature, and pressure. The following table summarizes various reported conditions for the reduction of nitro compounds, providing a valuable reference for process optimization.

| Substrate | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure | Yield (%) | Reference |

| 2-(o-nitrophenyl)ethanol | Raney Nickel | H₂ gas | Methanol | Ambient | 5 kg/cm ² G | 99.2 | [2] |

| 2-(o-nitrophenyl)ethanol | Raney Nickel | H₂ gas | Methanol | 80 | 8.5 kg/cm ² G | 98.7 | [2] |

| Nitroaromatics (General) | 10% Pd/C | H₂ gas | Ethanol | Room Temperature | 1 atm | High | [3] |

| Nitroaromatics (General) | 10% Pd/C | H₂ gas | Ethyl Acetate | Room Temperature | 1 atm | High | [3] |

| Nitroaromatics (General) | 10% Pd/C | H₂ gas | Methanol | Room Temperature | - | High | [3] |

| Nitroaromatics (General) | Pd/C | H₂ gas | Dichloromethane | Ambient | 1 atm | High | [4] |

| p-nitrophenol | Pd/Graphene | NaBH₄ | Aqueous | - | - | - | [5] |

Experimental Protocols

The following protocols provide a detailed methodology for the palladium-catalyzed hydrogenation of nitrophenylethanol using hydrogen gas. Adherence to safety precautions is critical due to the flammable nature of the catalyst and hydrogen gas.

Safety Precautions:

-

Palladium on carbon (Pd/C) is pyrophoric, especially after use when it has adsorbed hydrogen. It may ignite upon contact with air or certain organic solvents.[6][7]

-

Always handle Pd/C in an inert atmosphere (e.g., under nitrogen or argon).[7]

-

Hydrogen gas is highly flammable and forms explosive mixtures with air.[1] All operations must be conducted in a well-ventilated fume hood, away from any potential ignition sources.[1]

-

The filter cake of Pd/C should never be allowed to dry and should be quenched with water after filtration.[1][7]

Protocol 1: Hydrogenation using a Hydrogen Balloon

This procedure is suitable for small-scale reactions at atmospheric pressure.

-

Vessel Preparation: Place a magnetic stir bar in a round-bottom flask equipped with a two-way adapter. Evacuate the flask and backfill with an inert gas like nitrogen or argon. Repeat this cycle 3-5 times.[7]

-

Catalyst Addition: Under a positive flow of inert gas, add 5-10 wt% of 10% Pd/C relative to the nitrophenylethanol substrate.

-

Solvent and Substrate Addition: Add a suitable solvent such as methanol, ethanol, or ethyl acetate.[4][6] Protic solvents generally accelerate the reaction rate.[6] Dissolve the nitrophenylethanol in the solvent and add it to the flask via a syringe or cannula.

-

Hydrogenation: Purge the flask by evacuating and backfilling with hydrogen gas from a balloon. Repeat this 3-5 times.[1] For extended reaction times, it is advisable to use a double-layered balloon to minimize hydrogen leakage.[6]

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature.[6] Monitor the progress of the reaction by thin-layer chromatography (TLC) or other suitable analytical techniques like GC-MS or LC-MS.[1]

-

Work-up: Once the reaction is complete, purge the flask with an inert gas to remove any excess hydrogen.[1]

-

Catalyst Filtration: Dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite to remove the Pd/C catalyst. Crucially, do not allow the filter cake to dry. [1] Keep the Celite pad wet with the solvent throughout the filtration process.

-

Quenching and Disposal: After filtration, carefully transfer the wet Celite/Pd/C cake to a dedicated waste container filled with water to prevent ignition.[7]

-

Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude aminophenylethanol, which can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Hydrogenation using a Parr Shaker

This method is suitable for larger-scale reactions or those requiring elevated pressure.

-

Charging the Vessel: Add the solvent (e.g., ethanol), nitrophenylethanol, and 10% Pd/C to the Parr shaker vessel.[3]

-

Inerting: Seal the vessel and purge it with an inert gas (nitrogen or argon) several times to remove all oxygen.

-

Hydrogenation: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

-

Reaction: Agitate the mixture at the desired temperature (typically room temperature) until the uptake of hydrogen ceases, indicating the completion of the reaction.

-

Work-up and Isolation: Carefully vent the excess hydrogen from the vessel in a safe manner. Purge the vessel with an inert gas. The work-up procedure then follows steps 7-9 of Protocol 1.

Visualizing the Process

Reaction Pathway

The reduction of a nitro group to an amine via catalytic hydrogenation is believed to proceed through nitroso and hydroxylamine intermediates.

Caption: Proposed reaction pathway for the reduction of nitrophenylethanol.

Experimental Workflow

The following diagram outlines the general workflow for the palladium-catalyzed hydrogenation of nitrophenylethanol.

Caption: General experimental workflow for hydrogenation.

References

- 1. benchchem.com [benchchem.com]

- 2. US4937382A - Process for preparing 2-(o-aminophenyl)ethanol - Google Patents [patents.google.com]

- 3. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]

- 4. repository.arizona.edu [repository.arizona.edu]

- 5. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 7. sarponggroup.com [sarponggroup.com]

Application Notes and Protocols for the Synthesis of Indoline Derivatives from 2-(3-Aminophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoline and its derivatives are prevalent structural motifs in a wide array of biologically active compounds, natural products, and pharmaceuticals. The development of efficient synthetic routes to these scaffolds is of significant interest in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of indoline derivatives utilizing 2-(3-aminophenyl)ethanol as a readily available starting material. The primary synthetic strategy outlined is the Pictet-Spengler reaction, a robust method for the construction of tetrahydroisoquinoline and related heterocyclic systems.

Principle of the Method

The synthesis of indoline derivatives from this compound can be effectively achieved through an acid-catalyzed intramolecular cyclization reaction known as the Pictet-Spengler reaction.[1][2] This reaction involves the condensation of a β-arylethylamine, in this case, this compound, with an aldehyde or ketone to form an intermediate iminium ion. Subsequent intramolecular electrophilic aromatic substitution leads to the formation of the indoline ring system. The amino group on the phenyl ring of the starting material activates the aromatic ring, facilitating the cyclization process.[3]

Application

This protocol is applicable for the synthesis of a variety of indoline derivatives by selecting different aldehyde or ketone coupling partners. The resulting indoline scaffolds can serve as key intermediates for the synthesis of more complex molecules with potential therapeutic applications.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of a representative indoline derivative using the Pictet-Spengler reaction with formaldehyde.

| Parameter | Value | Reference |

| Starting Material | This compound | - |

| Reagent | Paraformaldehyde | [4] |

| Product | Indolin-6-ol | - |

| Catalyst | Sulfuric Acid in Acetic Acid | [4] |

| Reaction Time | 2 hours | [4] |

| Reaction Temperature | 100 °C | [4] |

| Yield | ~50% (expected) | [4] |

| Purity | >95% (after chromatography) | - |

Experimental Protocols

Protocol 1: Synthesis of Indolin-6-ol via Pictet-Spengler Reaction

This protocol describes the synthesis of indolin-6-ol from this compound and formaldehyde (from paraformaldehyde) using a strong acid catalyst.

Materials:

-

This compound

-

Paraformaldehyde

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in glacial acetic acid.

-

Reagent Addition: To the stirred solution, add paraformaldehyde (1.2 eq).

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (catalytic amount) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 100°C and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the acid.

-

Extraction: Extract the aqueous layer three times with dichloromethane or ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and then filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography to yield the pure indolin-6-ol.

Visualizations